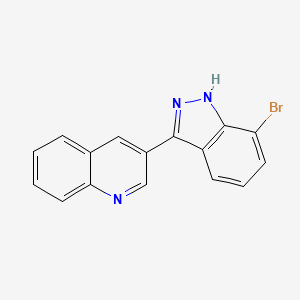
Cycloocta-1,5-diene;platinum(2+);dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloocta-1,5-diene;platinum(2+);dichloride, also known as dichloro(cycloocta-1,5-diene)platinum(II), is an organometallic compound of platinum. This compound is characterized by its square planar geometry and is a colorless solid. It serves as an entry point to other platinum compounds through the displacement of the cycloocta-1,5-diene and/or chloride ligands .
準備方法
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;platinum(2+);dichloride is typically prepared by treating potassium tetrachloroplatinate with cycloocta-1,5-diene. The reaction can be represented as follows :
K2PtCl4+C8H12→PtCl2(C8H12)+2KCl
This reaction is carried out under controlled conditions to ensure the proper formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and advanced purification techniques.
化学反応の分析
Types of Reactions
Cycloocta-1,5-diene;platinum(2+);dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be replaced by other ligands such as phosphines, amines, and other donor molecules.
Oxidative Addition: The compound can participate in oxidative addition reactions, where the platinum center is oxidized, and new ligands are added to the metal center.
Common Reagents and Conditions
Common reagents used in reactions with cycloocta-1,5-diene;platinum(2+)dichloride include phosphines, amines, and halides. These reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield platinum-phosphine complexes, while oxidative addition reactions can produce platinum(IV) complexes .
科学的研究の応用
Cycloocta-1,5-diene;platinum(2+);dichloride has a wide range of applications in scientific research, including:
Material Science: The compound is used in the synthesis of advanced materials, including liquid crystalline elastomer nanocomposites.
Medicinal Chemistry:
作用機序
The mechanism of action of cycloocta-1,5-diene;platinum(2+);dichloride involves the coordination of the platinum center with various ligands. This coordination can lead to the activation of substrates and the facilitation of chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .
類似化合物との比較
Similar Compounds
Dichloro(1,5-cyclooctadiene)palladium(II): Similar to the platinum compound but with palladium as the central metal.
cis-Dichlorobis(triphenylphosphine)platinum(II): Another platinum complex with different ligands.
Uniqueness
Cycloocta-1,5-diene;platinum(2+);dichloride is unique due to its ability to serve as a versatile precursor for various platinum complexes. Its square planar geometry and reactivity make it a valuable compound in both academic and industrial research .
特性
IUPAC Name |
cycloocta-1,5-diene;platinum(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAOPCKKNIUEEU-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2Pt |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[5-amino-1-(4-methoxyphenyl)-3-methylpyrazol-4-yl]-3-hydroxy-1H-indol-2-one](/img/structure/B8008003.png)
![3-Hydroxy-5-[2-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008019.png)
![3-Hydroxy-5-[3-(trifluoromethyl)phenyl]cyclohex-2-en-1-one](/img/structure/B8008027.png)
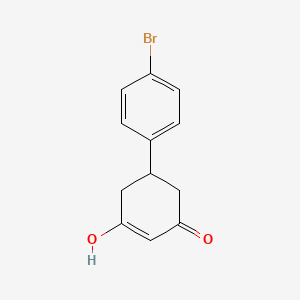
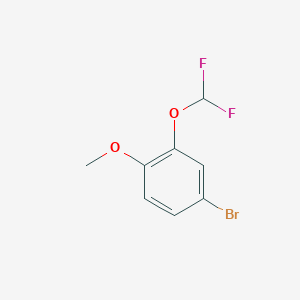
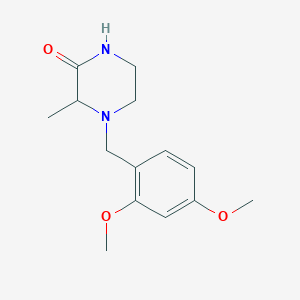
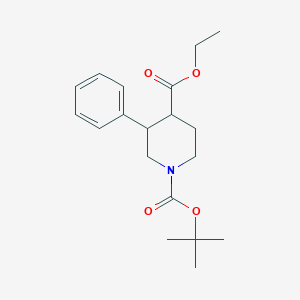
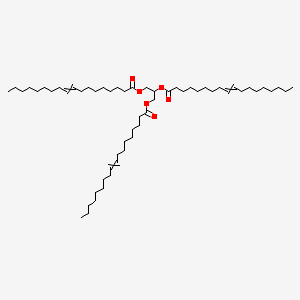
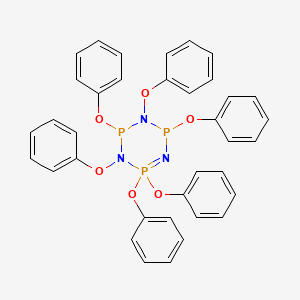
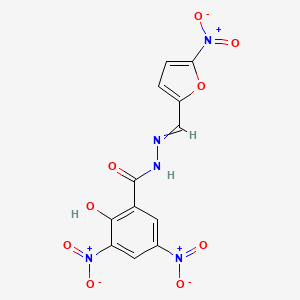
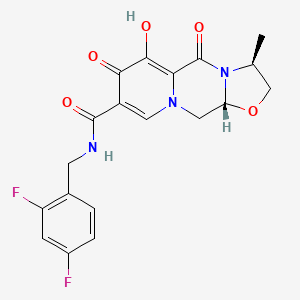
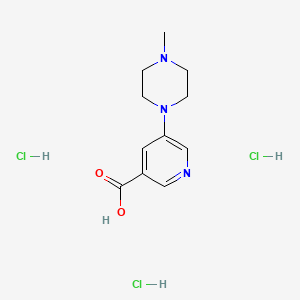
![1-(4-bromophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B8008117.png)
